
Hydantoic acid
Overview
Description
Hydantoic acid, also known as N-carbamoylglycine, is an organic compound with the chemical formula C₃H₆N₂O₃. It is a derivative of glycine and urea, featuring a carboxylic acid group and a urea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydantoic acid can be synthesized through several methods. One common approach involves the reaction of glycine with urea in the presence of an alkali. This reaction typically occurs under mild heating conditions, leading to the formation of this compound .
Industrial Production Methods: In industrial settings, this compound can be produced from uric acid. The process involves the hydrolysis of uric acid, which yields this compound as one of the products. This method is advantageous due to the availability of uric acid as a starting material .
Chemical Reactions Analysis
Types of Reactions: Hydantoic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce oxalic acid and urea.
Reduction: Reduction of this compound can yield amino acids and other derivatives.
Substitution: The carboxylic acid group in this compound can participate in substitution reactions, forming esters and amides
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alcohols and amines are used under acidic or basic conditions to facilitate substitution reactions
Major Products:
Oxidation: Oxalic acid and urea.
Reduction: Various amino acids.
Substitution: Esters and amides
Scientific Research Applications
Medicinal Chemistry
1. Synthesis of Bioactive Compounds
Hydantoic acid serves as a crucial intermediate in the synthesis of various bioactive compounds. Its derivatives, particularly hydantoins, are known for their pharmacological properties, including anticonvulsant activity. For instance, phenytoin, a widely used anticonvulsant drug, is synthesized from this compound through several chemical transformations . The ability to modify the hydantoin structure allows for the development of new drugs with enhanced efficacy and reduced side effects.
2. Clinical Candidates
Recent studies have identified several clinical candidates derived from this compound that exhibit promising biological activities. For example, [^14C]-labeled hydantoin derivatives have been synthesized for use in drug metabolism studies and as potential inhibitors of tumor necrosis factor-alpha converting enzyme . These compounds are being explored for their therapeutic potential in treating inflammatory diseases.
Biochemical Applications
1. Glycine Production
this compound is involved in the hydrolysis process that produces glycine, an important amino acid. The hydrolysis of hydantoin to this compound and subsequently to glycine occurs under mild conditions, making it a safe and efficient method for glycine production . Research indicates that this process can achieve high yields (up to 91%) under optimal conditions (e.g., specific temperature and molar ratios) .
2. Enzymatic Pathways
The hydrolysis of this compound is catalyzed by specific enzymes such as dihydropyrimidinase and N-carbamoylase. Studies have demonstrated that mutations in these enzymes can significantly impact the efficiency of hydantoin hydrolysis, which has implications for metabolic engineering and biotechnological applications . Understanding these enzymatic pathways enhances our ability to manipulate biosynthetic routes for producing valuable compounds.
Environmental Applications
1. Biodegradation Studies
this compound and its derivatives are being studied for their potential role in biodegradation processes. Certain microbial strains utilize hydantoin as a nitrogen source, which can be harnessed for bioremediation efforts . This application is particularly relevant in the context of environmental sustainability and waste management.
2. Prebiotic Chemistry
The presence of this compound in extraterrestrial ice suggests its significance in prebiotic chemistry. Research into its formation and stability under various conditions contributes to our understanding of the origins of life on Earth and potentially elsewhere in the universe .
Summary Table of Applications
Application Area | Details |
---|---|
Medicinal Chemistry | Synthesis of bioactive compounds (e.g., phenytoin) |
Clinical Candidates | Potential drug candidates for inflammatory diseases |
Biochemical Applications | Glycine production through hydrolysis |
Enzymatic Pathways | Role in metabolic engineering and biosynthetic routes |
Environmental Science | Biodegradation studies using microbial strains |
Prebiotic Chemistry | Insights into the origins of life based on extraterrestrial findings |
Case Studies
-
Phenytoin Synthesis:
A detailed study on the synthesis of phenytoin from this compound demonstrates various synthetic routes that improve yield and reduce environmental impact. This includes mechanochemical methods that eliminate the need for solvents . -
Glycine Hydrolysis:
Research focused on optimizing the hydrolysis conditions for converting hydantoin to glycine has established kinetic models that inform large-scale production processes, emphasizing safety and efficiency . -
Microbial Utilization:
Investigations into specific bacterial strains capable of utilizing hydantoin highlight potential applications in bioremediation strategies aimed at nitrogen cycling within ecosystems .
Mechanism of Action
The mechanism of action of hydantoic acid involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: this compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.
Pathway Modulation: It can modulate biochemical pathways by acting as a substrate or inhibitor, influencing the production of key metabolites.
Comparison with Similar Compounds
Hydantoic acid can be compared with other similar compounds, such as:
Hydantoin: Both compounds contain a urea moiety, but hydantoin has a cyclic structure, making it more rigid and less reactive.
Glycoluric Acid: Similar to hydantoic
Biological Activity
Hydantoic acid, a derivative of hydantoin, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to present a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.
This compound is synthesized through the reaction of amino acids or peptides with reactive isocyanates. This process typically involves a biphasic reaction where the isocyanate is dissolved in an organic solvent, while the amino compound is in an aqueous solution. The rapid mixing of these solutions leads to high yields of this compound .
Biological Activities
The biological activities of this compound and its derivatives can be categorized into several key areas:
1. Antimicrobial Activity
Recent studies have shown that this compound derivatives possess significant antimicrobial properties. A series of hydantoin derivative dimers have been designed and synthesized as potential broad-spectrum antibiotics targeting ESKAPE pathogens, which are notorious for their resistance to conventional antibiotics. These compounds exhibit enhanced stability and bactericidal efficacy due to their structural modifications that mimic antimicrobial peptides (AMPs) .
2. Anticancer Properties
this compound derivatives have been evaluated for their potential anticancer effects, particularly regarding their influence on drug efflux mechanisms in cancer cells. A study involving thirty hydantoin compounds demonstrated that certain derivatives significantly increased the retention of rhodamine 123 in cancer cells, indicating their potential as P-glycoprotein inhibitors. Notably, compounds like SZ-7 and AD-26 showed synergistic effects when combined with doxorubicin, enhancing its efficacy against mouse lymphoma cells .
3. Neuroprotective Effects
Hydantoins are known for their anticonvulsant properties, and this compound derivatives have been investigated for neuroprotective effects. The structural modifications within the hydantoin ring contribute to their ability to modulate neurotransmitter systems, which could be beneficial in treating neurological disorders .
Case Study 1: Antimicrobial Efficacy
A recent investigation into the antimicrobial activity of hydantoin derivatives revealed that specific compounds exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the importance of cationic and hydrophobic groups in enhancing membrane activity and stability against bacterial strains .
Case Study 2: Cancer Cell Modulation
In a study focused on the efflux modulation capabilities of hydantoin derivatives, researchers found that certain compounds significantly increased intracellular accumulation of chemotherapeutics in resistant cancer cell lines. This suggests that structural modifications can enhance the pharmacological profile of these compounds in cancer therapy .
Table 1: Biological Activities of this compound Derivatives
Compound | Activity Type | Observations |
---|---|---|
SZ-7 | Anticancer | Increased retention of rhodamine 123 |
AD-26 | Anticancer | Synergistic effect with doxorubicin |
Dimer Derivative | Antimicrobial | Effective against ESKAPE pathogens |
Tertiary Amine | Neuroprotective | Modulated neurotransmitter systems |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for hydantoic acid, and how do reaction conditions influence yield and purity?
this compound can be synthesized via two primary routes:
- From uric acid : Historical methods involve alkaline degradation of uric acid, though yields are typically low due to competing side reactions .
- From glycine and urea : A more efficient method involves reacting glycine with urea in an alkaline medium (e.g., NaOH). This one-pot synthesis avoids intermediate isolation, with yields dependent on stoichiometric ratios and reaction time .
Key parameters :
- Alkali concentration : Excess alkali (>1.5 eq) may degrade the product.
- Temperature : Optimal at 60–80°C; higher temperatures promote hydrolysis.
- Workup : Acidification to pH 3–4 precipitates this compound, which is recrystallized from ethanol/water .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
A multi-technique approach is recommended:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the urea (–NH–CO–NH–) and carboxylic acid (–COOH) moieties. Key signals include δ ~5.5 ppm (urea NH) and δ ~170 ppm (C=O) .
- Infrared Spectroscopy (IR) : Peaks at ~3200 cm⁻¹ (N–H stretch), ~1700 cm⁻¹ (C=O stretch), and ~1650 cm⁻¹ (amide I band) .
- Elemental Analysis : Nitrogen content (~23.73%) validates stoichiometry; deviations >0.5% indicate impurities .
- X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solubility .
Q. What safety protocols are essential when handling this compound in laboratory settings?
this compound poses moderate hazards:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of dust .
- First Aid :
- Storage : Keep in airtight containers at room temperature, away from oxidizing agents .
- Disposal : Incinerate via approved hazardous waste facilities .
Advanced Research Questions
Q. How does this compound’s stability vary under different pH and thermal conditions?
this compound is prone to hydrolysis and decomposition:
- Acidic conditions (pH <3) : Carboxylic acid protonation reduces solubility, but prolonged exposure hydrolyzes the urea moiety to glycine and CO₂ .
- Alkaline conditions (pH >9) : Deprotonation increases solubility but accelerates degradation to ammonia and glycolic acid derivatives.
- Thermal stability : Decomposes above 150°C, forming cyanuric acid and other polycondensates. Differential Scanning Calorimetry (DSC) shows an endothermic peak at ~160°C .
Mitigation : Stabilize with antioxidants (e.g., BHT) or store in inert atmospheres .
Q. How should researchers resolve contradictions in experimental data, such as nitrogen content discrepancies?
Inconsistent nitrogen content (e.g., 17.37% observed vs. 17.49% theoretical in this compound esters) may arise from:
- Incomplete purification : Residual solvents or side products skew elemental analysis. Re-crystallize or use column chromatography .
- Analytical error : Calibrate equipment with standard references (e.g., acetanilide for nitrogen analysis).
- Sample hygroscopicity : Weigh samples in anhydrous conditions to avoid water absorption .
Q. What strategies optimize the derivatization of this compound for functional group analysis?
Esterification is a common derivatization route:
- Methyl ester synthesis : React this compound with methanol/H₂SO₄ (Fischer esterification). Yield improves with Dean-Stark traps to remove water .
- Propyl esters : Use alkyl halides (e.g., 1-bromopropane) in DMF with K₂CO₃ as base. Monitor via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) .
Yield optimization :
Ester Type | Reagent Ratio | Yield | Melting Point |
---|---|---|---|
Methyl | 1:1.1 | 58% | 97–98°C |
n-Propyl | 1:1.05 | 53% | 115–116°C |
Q. How can computational modeling predict this compound’s reactivity in novel reaction environments?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. The urea nitrogen (HOMO: −6.8 eV) is more reactive than the carboxylic group .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict aggregation behavior .
- QSPR Models : Correlate logP values (−1.2) with solubility profiles for drug delivery applications .
Q. What methodologies enhance the accuracy of this compound quantification in complex matrices?
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 210 nm. Mobile phase: 0.1% TFA in water/acetonitrile (90:10) .
- Capillary Electrophoresis (CE) : Optimize buffer pH (4.5–5.0) to separate this compound from structurally similar ureas .
- Mass Spectrometry (MS) : ESI− mode detects [M−H]⁻ ion at m/z 117.04; validate with isotopic patterns .
Properties
IUPAC Name |
2-(carbamoylamino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O3/c4-3(8)5-1-2(6)7/h1H2,(H,6,7)(H3,4,5,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVRXPPUJQRGFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060045 | |
Record name | Glycine, N-(aminocarbonyl)- | |
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Molecular Weight |
118.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | Hydantoic acid | |
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Vapor Pressure |
0.000247 [mmHg] | |
Record name | Hydantoic acid | |
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CAS No. |
462-60-2 | |
Record name | Hydantoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=462-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Hydantoic acid | |
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Record name | Hydantoic acid | |
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Record name | Glycine, N-(aminocarbonyl)- | |
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Record name | Glycine, N-(aminocarbonyl)- | |
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Record name | Hydantoic acid | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.663 | |
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Record name | N-CARBAMOYLGLYCINE | |
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Retrosynthesis Analysis
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